

Application Notes and Protocols: BINAP-Catalyzed Asymmetric Hydrogenation

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Compound of Interest

Compound Name: 2,2'-Binaphthyl

Cat. No.: B165483

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Asymmetric hydrogenation is a powerful synthetic tool for the enantioselective synthesis of chiral molecules, which is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries.[1] Among the privileged chiral ligands developed for transition metal-catalyzed asymmetric reactions, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) has emerged as a cornerstone ligand.[1][2][3] Its C₂-symmetric, atropisomeric structure, when complexed with metals like ruthenium (Ru), rhodium (Rh), and palladium (Pd), creates a highly effective chiral environment for the enantioselective reduction of a wide range of prochiral substrates, including olefins, ketones, and imines.[1][2][3] BINAP-metal complexes are renowned for their ability to achieve high enantiomeric excess (ee) and turnover numbers (TON) under mild reaction conditions.[1][3] This document provides detailed protocols and application notes for conducting BINAP-catalyzed asymmetric hydrogenations.

Data Presentation: Performance of BINAP-Ruthenium Catalysts

The following tables summarize the performance of various BINAP-Ruthenium catalysts in the asymmetric hydrogenation of different classes of substrates.

Table 1: Asymmetric Hydrogenation of Allylic Alcohols

Substrate	Catalyst	S/C Ratio	H ₂ Pressure (atm)	Temp (°C)	Solvent	Time (h)	Conversion (%)	Yield (%)	ee (%)	Ref
Geraniol	Ru ₂ (OAc) ₄ [(R)-BINA P] ₂	1680	100	20	95% aq. MeOH	8	>99	97	96 (S)	[4]
Geraniol	Ru ₂ Cl 4[(R)- BINA P] ₂ [N Et ₃]	-	40	24	EtOH/ CH ₂ Cl ₂ (6:1)	90	92	47	93 (S)	[4]
Homogermaniol	Ru ₂ (OAc) ₄ [(R)- BINA P] ₂	-	-	-	-	-	-	96	92	[4]

Table 2: Asymmetric Hydrogenation of Ketones and Esters

Substrate	Catalyst	S/C Ratio	H ₂ Pressure (atm)	Temp (°C)	Solvent	Time (h)	Yield (%)	ee (%)	Ref
Methyl 2-(benzimidomethyl)-3-oxobutanoate	Ru(OAc) ₂ [(S)-BINAP]	-	-	-	MeOH	-	-	>90 (S)	[5]
Acetylacetone	RuCl ₂ [(R)-BINAP]	1000	~75 (1100 psi)	30	EtOH	144	-	-	[6]
β-Keto esters	in situ from (COD) Ru(2-methylallyl) ₂ , BINAP, HBr	low	1	-	-	-	-	-	[7]

Experimental Protocols

Caution: BINAP-Ru complexes can be sensitive to air and moisture. All procedures should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using degassed solvents.[4]

Protocol 1: Preparation of Ru(OAc)₂[(R)-BINAP] Catalyst

This protocol is adapted from the procedure described in Organic Syntheses.[4]

Materials:

- $[\text{RuCl}_2(\text{benzene})]_2$ (Commercially available)
- (R)-(+)-BINAP (Commercially available)[2]
- Sodium Acetate (NaOAc)
- Toluene, degassed
- Ethanol, degassed
- Argon or Nitrogen gas supply
- Schlenk flask and standard Schlenk line equipment

Procedure:

- In a 100-mL Schlenk flask under an argon atmosphere, add $[\text{RuCl}_2(\text{benzene})]_2$ (500 mg, 1.0 mmol) and (R)-(+)-BINAP (1.31 g, 2.1 mmol).
- Add 50 mL of degassed toluene via cannula.
- Heat the resulting reddish-brown suspension at 55-60°C for 10 minutes.
- Add 20 mL of degassed ethanol to the mixture. The solution will turn from reddish-brown to a clear orange-yellow.
- To this solution, add a solution of sodium acetate (500 mg, 6.1 mmol) dissolved in 10 mL of hot, degassed ethanol.
- Stir the mixture at 55-60°C for 1-2 hours.
- Remove the solvent under reduced pressure to obtain the crude $\text{Ru}(\text{OAc})_2[(\text{R})\text{-BINAP}]$ complex as a solid.
- This crude complex can often be used directly for hydrogenation without further purification.
[4][7]

Protocol 2: Asymmetric Hydrogenation of Geraniol

This protocol is a representative example for the hydrogenation of an allylic alcohol.[\[4\]](#)

Materials:

- Ru(OAc)₂[(R)-BINAP] (prepared as in Protocol 1)
- Geraniol (distilled from 4Å molecular sieves)
- Methanol (MeOH), 95% aqueous solution, degassed
- High-pressure autoclave or Parr hydrogenator
- Hydrogen gas (high purity)

Procedure:

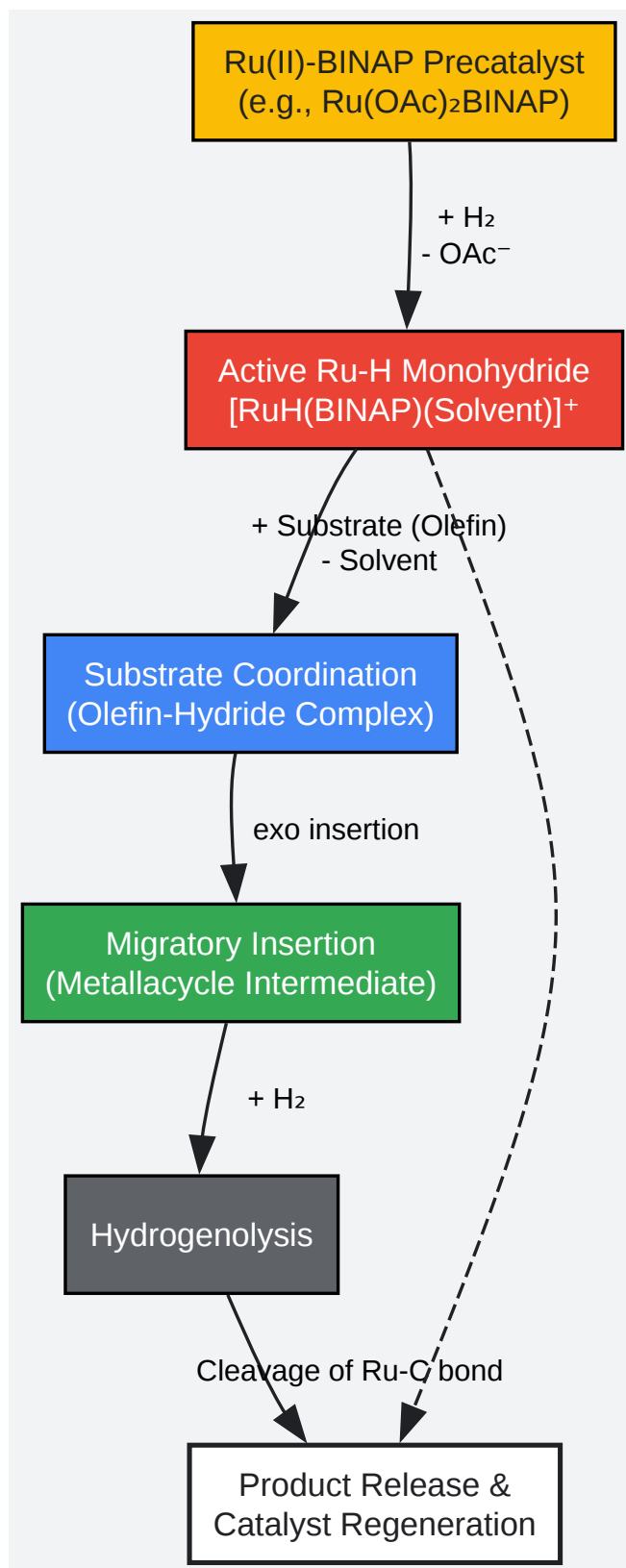
- In a nitrogen-filled glovebox or under a stream of argon, charge a glass liner for the autoclave with the crude Ru(OAc)₂[(R)-BINAP] catalyst (e.g., corresponding to a substrate/catalyst ratio of ~1700:1).
- Add the degassed 95% aqueous methanol solvent.
- Add the purified geraniol to the liner. A typical concentration is around 4.7 M substrate.[\[4\]](#)
- Seal the glass liner inside the autoclave.
- Purge the autoclave several times with hydrogen gas.
- Pressurize the autoclave to 100 atm with hydrogen.
- Stir the reaction mixture at 20°C for 8 hours.
- After the reaction time, carefully vent the hydrogen pressure.
- Remove the reaction mixture from the autoclave.
- The product, (S)-citronellol, can be isolated by concentrating the reaction mixture and purifying via distillation or column chromatography.

- Determine the enantiomeric excess (ee%) of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Mandatory Visualizations

Catalytic Cycle of Asymmetric Hydrogenation

The mechanism of BINAP-Ru catalyzed hydrogenation can vary. For α -(acylamino)acrylic esters, a "monohydride-unsaturate" mechanism is proposed.^{[5][8]} For ketones, a "nonclassical metal-ligand bifunctional" mechanism involving an 18e RuH₂ complex is suggested.^{[9][10]} The diagram below illustrates a generalized monohydride pathway for an olefinic substrate.

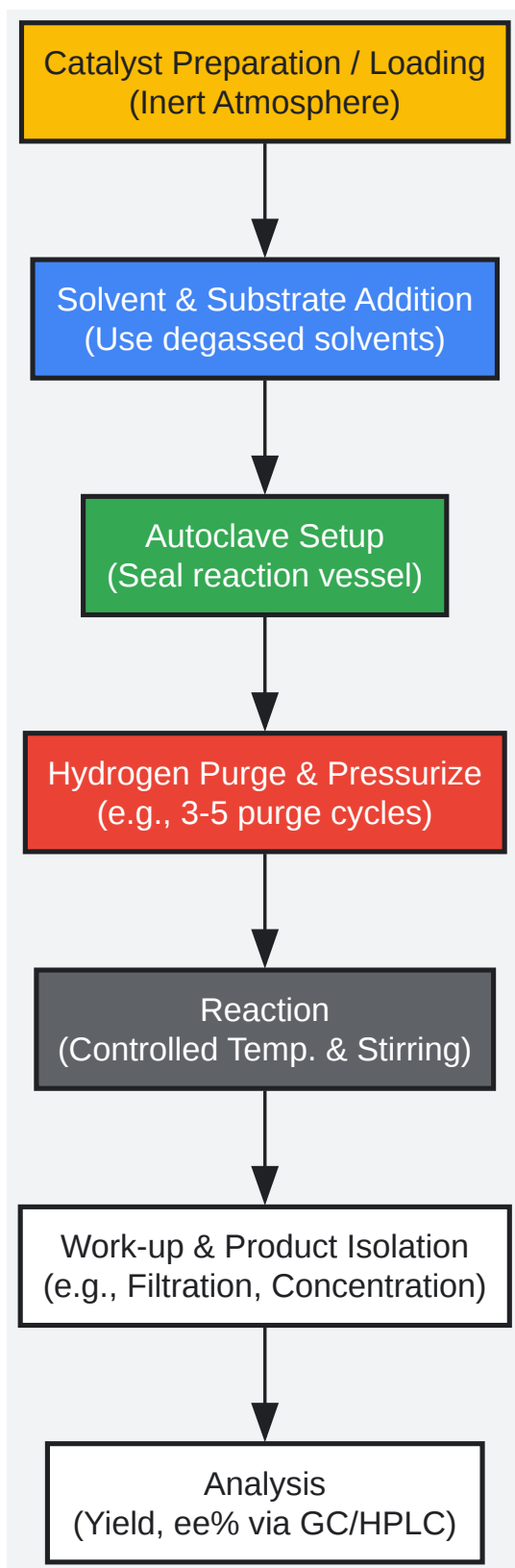


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Caption: Generalized catalytic cycle for BINAP-Ru monohydride hydrogenation.

Experimental Workflow

The following diagram outlines the general workflow for performing a BINAP-catalyzed asymmetric hydrogenation experiment.



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Caption: General experimental workflow for asymmetric hydrogenation.

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